molecular formula C4H8O3 B1346797 Methyl 3-hydroxypropanoate CAS No. 6149-41-3

Methyl 3-hydroxypropanoate

Cat. No.: B1346797
CAS No.: 6149-41-3
M. Wt: 104.1 g/mol
InChI Key: RVGLEPQPVDUSOJ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxypropanoate (CAS: 6149-41-3) is an organic ester with the molecular formula C₄H₈O₃ and a molecular weight of 104.1 g/mol . It is also known as methyl hydracrylate or methyl β-hydroxypropionate and is characterized by a hydroxyl group (-OH) adjacent to the ester moiety. This compound serves as a critical intermediate in synthesizing 1,3-propanediol, a monomer for biodegradable plastics and polyesters . Its synthesis primarily involves:

  • Catalytic hydrogenation of dimethyl malonate using ruthenium acetylacetonate and o-(diphenylphosphino)aniline ligands under optimized conditions (70–80°C, 40 bar H₂), achieving >90% selectivity .
  • Hydroesterification of ethylene oxide (EO) with CO and methanol, catalyzed by Co₂(CO)₈, yielding up to 84–91% under 7–7.5 MPa and 70–75°C .

Safety protocols highlight its hazards: H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating proper handling and waste management .

Preparation Methods

Preparation by Methoxycarbonylation of Ethylene Oxide

Process Description

One industrially significant method involves the methoxycarbonylation of ethylene oxide with carbon monoxide and methanol in the presence of a carbonylation catalyst, typically cobalt carbonyl complexes. This process produces methyl 3-hydroxypropanoate as the major product under elevated temperature and pressure conditions.

  • Catalysts: Non-phosphine-ligated cobalt carbonyls are preferred for cost-effectiveness and recyclability.
  • Conditions: Temperature range 50–120 °C (optimal 60–80 °C), carbon monoxide pressure 500–5000 psig (optimal 1000–3000 psig).
  • Solvents: Methanol is the primary solvent; others include water, alkanols, aromatic solvents, and ethers.
  • Reaction: Ethylene oxide + CO + MeOH → this compound

Key Research Findings

  • The catalyst preparation involves precipitation of mixed copper-zinc oxides or cobalt salts, followed by drying and activation.
  • The reaction mixture contains this compound, methanol, and minor by-products such as 1,1-dimethoxy ethane.
  • The process is typically followed by hydrogenation to produce 1,3-propanediol, indicating the industrial relevance of this intermediate.

Data Summary

Parameter Range/Value Notes
Temperature 50–120 °C (optimal 60–80 °C) Elevated temperature for catalyst activity
Pressure (CO) 500–5000 psig (optimal 1000–3000 psig) Higher pressure improves selectivity
Catalyst Cobalt carbonyl complexes Non-phosphine ligated preferred
Solvent Methanol, water, alkanols Methanol is primary solvent
Yield High (not explicitly quantified) Major product in reaction mixture

(Source: US Patent US6191321B1)

Acid-Catalyzed Ring-Opening of β-Propiolactone with Methanol

Process Description

This classical synthetic route involves the ring-opening of β-propiolactone by methanol under acidic conditions, typically using sulfuric acid as a catalyst. The reaction proceeds via nucleophilic attack of methanol on the strained lactone ring, yielding this compound.

  • Reagents: β-Propiolactone, methanol, sulfuric acid catalyst.
  • Conditions: Reaction at 0 °C to room temperature, typically 18 hours.
  • Workup: Neutralization with sodium bicarbonate, filtration, and solvent removal.

Experimental Procedure Example

  • β-Propiolactone (27.8 mmol) is added dropwise to methanol (300 mL) containing sulfuric acid (5.6 mL) at 0 °C.
  • The mixture is stirred for 18 hours, then neutralized with sodium bicarbonate to pH 7.
  • The product is isolated by filtration and evaporation, yielding this compound as a colorless liquid with 97% yield.

Data Summary

Parameter Value Notes
β-Propiolactone 27.8 mmol Starting material
Methanol 300 mL Solvent and reactant
Sulfuric acid 5.6 mL (104 mmol) Acid catalyst
Temperature 0 °C Initial reaction temperature
Reaction time 18 hours Extended reaction time for completion
Yield 97% High yield, colorless liquid product

(Source: ChemicalBook synthesis report)

Etherification of Hydriodic Acid with this compound

Process Description

A patented method describes the preparation of this compound involving the etherification reaction of hydriodic acid with this compound, leading to the formation of the target compound and methyl iodide as a by-product.

  • Reagents: this compound, hydriodic acid.
  • Reaction: this compound + HI → this compound + CH3I (methyl iodide).
  • Notes: The process involves careful control of reaction conditions to optimize yield and minimize side reactions.

Data Summary

Step Description Notes
Etherification Reaction with hydriodic acid Produces methyl iodide as by-product
Reaction control Temperature and stoichiometry Critical for selectivity

(Source: CN Patent CN108586239B)

Ruthenium-Catalyzed Efficient Preparation (Recent Advances)

Process Description

A recent patent discloses an efficient preparation method using a ruthenium catalyst to overcome issues such as high reaction pressure, temperature, and energy consumption.

  • Catalyst: Ruthenium-based catalyst prepared in advance.
  • Advantages: Improved conversion rate, high catalyst activity, and stability.
  • Industrial relevance: Addresses challenges in traditional methods by reducing operational costs and equipment demands.

(Source: CN Patent CN109678709A)

Laboratory-Scale Synthesis via β-Propiolactone and Sodium Methoxide

Process Description

A laboratory method involves the reaction of β-propiolactone with sodium methoxide in methanol under nitrogen atmosphere, followed by purification via silica gel chromatography.

  • Conditions: Room temperature to 50 °C, 1 hour reaction time.
  • Yield: Moderate (~39%).
  • Purification: Column chromatography with hexane/ethyl acetate mixtures.

Data Summary

Parameter Value Notes
β-Propiolactone 27.8 mmol Starting material
Sodium methoxide 0.1 equiv (2.78 mmol) Base catalyst
Methanol 8.2 mL Solvent
Temperature 50 °C Reaction temperature
Reaction time 1 hour Short reaction time
Yield 39% Moderate yield, requires purification

(Source: Journal of the American Chemical Society Supporting Information)

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Methoxycarbonylation of Ethylene Oxide Ethylene oxide, CO, MeOH, Co catalyst, 60–80 °C, 1000–3000 psig High (not quantified) Industrial scale, high selectivity Requires high pressure and catalyst
Acid-Catalyzed Ring-Opening of β-Propiolactone β-Propiolactone, MeOH, H2SO4, 0 °C, 18 h 97 High yield, simple reagents Long reaction time
Etherification with Hydriodic Acid This compound, HI Not specified Patent-protected, novel approach Requires handling of HI and CH3I
Ruthenium-Catalyzed Preparation Ruthenium catalyst, optimized conditions Not specified Efficient, lower energy consumption Patent-protected, catalyst cost
β-Propiolactone + Sodium Methoxide β-Propiolactone, NaOMe, MeOH, 50 °C, 1 h 39 Laboratory scale, straightforward Moderate yield, requires purification

Chemical Reactions Analysis

Methyl 3-hydroxypropanoate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. Major products formed from these reactions include 3-hydroxypropionic acid, 1,3-propanediol, and various substituted derivatives .

Scientific Research Applications

Methyl 3-hydroxypropanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-hydroxypropanoate involves its participation in various biochemical pathways. In the 3-hydroxypropionate cycle, it acts as an intermediate in the fixation of carbon dioxide by acetyl-CoA and propionyl-CoA carboxylases. This process results in the formation of malyl-CoA, which is further split into acetyl-CoA and glyoxylate . The compound can also act as a substrate for various enzymes, leading to the formation of different products depending on the specific metabolic pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-hydroxypropanoate with structurally or functionally related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications References
This compound C₄H₈O₃ 104.1 -OH, ester Hydrogenation of dimethyl malonate ; Hydroesterification of EO 1,3-Propanediol precursor
Dimethyl malonate C₅H₈O₄ 132.11 Two ester groups Esterification of malonic acid Precursor for pharmaceuticals, agrochemicals
Methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoate C₁₄H₁₂O₅ 260.24 -OH, chromenone, ester Multicomponent reaction from 3-hydroxy-4H-chromen-4-one Pharmaceutical intermediates (anti-inflammatory)
Methyl 3-(methanesulfinyl)propanoate C₅H₁₀O₃S 150.19 Sulfinyl (-SO-), ester Sulfonimidoyl synthesis Asymmetric catalysis, agrochemicals
Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate C₅H₅F₆O₂ 214.09 Two -CF₃ groups, ester Fluorination of propanoate derivatives Specialty polymers, surfactants
Ethyl 3-(methylsulfonyl)propanoate C₆H₁₂O₄S 180.22 Sulfonyl (-SO₂-), ester Sulfonation of propanoate esters Pharmaceutical intermediates
Methyl (2S)-2-amino-3-hydroxypropanoate C₄H₉NO₃ 119.12 -NH₂, -OH, ester Protection of L-serine Peptide synthesis, antibiotics

Biological Activity

Methyl 3-hydroxypropanoate (CAS No. 6149-41-3) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of metabolic pathways and its applications in drug development. This article explores the biological activity of this compound, including its metabolic roles, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₄H₈O₃
Molecular Weight104.104 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point180.5 °C
Flash Point72.6 °C

This compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins through the ubiquitin-proteasome system .

Metabolic Pathways

This compound is linked to various metabolic pathways, particularly in microbial systems. Research indicates that certain bacteria, such as Cupriavidus necator, can utilize 3-hydroxypropionic acid (3-HP) as a carbon source, which is a precursor to this compound. The metabolism of this compound involves several key enzymes and genetic factors:

  • Key Enzymes : The degradation of this compound is facilitated by enzymes such as (methyl)malonate semialdehyde dehydrogenases and other dehydrogenases identified in C. necator.
  • Genetic Regulation : Transcriptomic analyses have shown that genes involved in the metabolism of 3-HP are significantly upregulated in its presence, indicating a robust metabolic response .

Antimicrobial Properties

This compound exhibits potential antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi. For instance, related compounds have demonstrated inhibitory effects against P388 leukemia cells with an IC50 value indicating significant cytotoxicity .

Role in Drug Development

The compound's role as a PROTAC linker highlights its utility in drug development, particularly for targeted therapies against cancer and other diseases. PROTACs leverage the body's natural protein degradation pathways to eliminate disease-causing proteins selectively . This innovative approach represents a significant advancement in therapeutic strategies.

Case Studies and Research Findings

  • Metabolic Engineering : A study focused on C. necator revealed that deletion of specific genes involved in the methylcitrate pathway led to enhanced production of 3-HP, demonstrating the potential for metabolic engineering applications using this compound as a building block .
  • Thermolysis Studies : Research on the thermolysis of this compound indicated optimal conditions for enzyme-catalyzed reactions, providing insights into its stability and reactivity under various pH conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-hydroxypropanoate in laboratory settings?

this compound can be synthesized via:

  • Hydroesterification of ethylene oxide : Using Co₂(CO)₈ catalysts with optimized ligands (e.g., 3-hydroxypyridine) under CO pressure (7.5 MPa) and methanol solvent, achieving 64% yield and 95.7% selectivity .
  • Amino acid derivatization : L-serine reacts with thionyl chloride in methanol to form methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride, followed by Boc protection (85% yield) .
  • Catalytic hydrogenation : Dimethyl malonate is hydrogenated using homogeneous catalysts, though yields are not explicitly reported .

Q. Which analytical techniques are critical for characterizing this compound and its byproducts?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.78 ppm for methyl groups) confirm structural integrity .
  • GC-MS : Identifies byproducts like ethylene glycol derivatives in hydroesterification .
  • IR spectroscopy : Peaks at ~1743 cm⁻¹ indicate ester carbonyl groups .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., [M+Na]⁺ at m/z 242.0) validate purity .

Q. What spectroscopic data are essential for confirming the structure of this compound?

Critical data include:

  • ¹H NMR : Resonances for methyl (δ ~3.7–3.8 ppm), hydroxyl (δ ~5.6 ppm), and methine protons (δ ~4.3 ppm) .
  • ¹³C NMR : Carbonyl carbons at δ ~171.5 ppm and methoxy carbons at δ ~52.6 ppm .
  • IR : Strong absorption at ~1746 cm⁻¹ for ester C=O stretching .

Q. What are the recommended storage conditions and safety precautions for handling this compound?

  • Storage : Stable under inert conditions; avoid moisture and incompatible materials (e.g., strong oxidizers) .
  • Safety : Use PPE (gloves, face shields) and ensure ventilation. No carcinogenicity reported by IARC or OSHA .

Advanced Research Questions

Q. How do ligands and catalysts influence yield and selectivity in hydroesterification of ethylene oxide?

  • Ligand effects : N-heterocyclic ligands (e.g., 3-hydroxypyridine) outperform phosphine ligands, likely due to enhanced electron donation and pH sensitivity. A 6:1 ligand/catalyst ratio optimizes selectivity (95.7%) .
  • Catalyst loading : Higher Co₂(CO)₈ concentrations increase reaction rates but may reduce selectivity due to side reactions .

Q. What mechanisms explain product formation in catalytic synthesis?

  • SN2 pathway : Proposed for hydroesterification, where nucleophilic attack by methanol on ethylene oxide forms the ester .
  • Byproduct formation : Competing ring-opening reactions of ethylene oxide yield glycol derivatives, detectable via GC-MS .

Q. How can researchers address contradictions in reported yields when varying reaction parameters?

  • Experimental design : Use factorial designs to isolate variables (e.g., temperature, catalyst loading). For example, higher temperatures (>75°C) may degrade catalysts, reducing yields .
  • Data normalization : Report yields relative to ethylene oxide conversion to account for unreacted starting material .

Q. What strategies minimize byproduct formation during hydroesterification?

  • Additive optimization : Weak bases (e.g., NaHCO₃) suppress acid-catalyzed side reactions .
  • Solvent control : Excess methanol (5 mL/30 mL reaction volume) shifts equilibrium toward ester formation .

Q. How do pH and additives affect catalytic efficiency with N-heterocyclic ligands?

  • pH sensitivity : 3-hydroxypyridine ligands require neutral to weakly basic conditions (pH 7–8) for optimal activity. Acidic conditions protonate the ligand, reducing catalytic activity .
  • Additives : Alkali metal salts (e.g., K₂CO₃) enhance CO insertion steps but may precipitate at high concentrations .

Q. What are the challenges in scaling up synthesis while maintaining selectivity?

  • Mass transfer limitations : CO diffusion in larger reactors may reduce reaction rates; pressurized systems (≥7.5 MPa) are critical .
  • Catalyst recovery : Homogeneous Co₂(CO)₈ is difficult to recycle; heterogeneous catalyst development is an ongoing challenge .

Properties

IUPAC Name

methyl 3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-7-4(6)2-3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGLEPQPVDUSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210454
Record name Propanoic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6149-41-3
Record name Propanoic acid, 3-hydroxy-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxypropanoate
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Synthesis routes and methods

Procedure details

4-Hydroxybutyrate-3-hydroxypropionate-lactate terpolymer was prepared according to the method of example 2 except that the collected cells was anaerobically cultured for 3 days in MR medium further containing 2 g/L of 4-hydroxybutyrate (4-HB), 2 g/L of 3-hydroxypropionate (3-HP), 100 mg/L of ampicillin and 30 mg/L of chloramphenicol instead of MR medium further containing g/L of 4-HB, 100 mg/L of ampicillin and 30 mg/L of chloramphenicol. —As a result of the analysis, methyl-4-hydroxybutyrate, methyl-3-hydroxypropionate and methyl-lactate were detected in E. coli Top10/pPs619C1300-CPPCT/pMCSPtbBuk transformant, which meant that new 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer [poly(4-hydroxybutyrate-co-3-hydroxypropionate-co-lactate)] was prepared by the recombinant E. Coli. 1H-NMR and GC-MSD results of the obtained 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer were shown in FIGS. 6 and 7, respectively.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 3-hydroxypropanoate
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